5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMQBAOIQTRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring and an oxadiazole ring. The synthesis typically involves a multi-step process:
- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Oxadiazole Ring Formation : Synthesized by cyclization of a hydrazide with a carboxylic acid derivative.
This unique structure contributes to its biological activity by enhancing lipophilicity and metabolic stability due to the presence of the fluorine atom in the 3-fluoro-4-methylphenyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
These results suggest that the compound disrupts bacterial cell wall synthesis or interferes with essential enzymes essential for bacterial survival .
Anticancer Activity
The compound has also shown potential in anticancer applications. Studies indicate that it may induce apoptosis in cancer cells by targeting specific molecular pathways:
- Mechanism of Action : It likely inhibits DNA synthesis or function, leading to cell cycle arrest and subsequent apoptosis.
- Cytotoxicity Testing : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death.
Case Studies
Several studies have explored the biological activity of related compounds in the triazole and oxadiazole classes:
- Triazole Derivatives : Research has shown that modifications in the triazole ring can enhance antimicrobial potency. For example, derivatives with halogen substitutions exhibited improved activity against resistant strains of bacteria .
- Oxadiazole Compounds : Similar studies have highlighted the effectiveness of oxadiazole derivatives against fungal infections, suggesting that structural modifications can lead to enhanced antifungal properties .
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other compounds in its class:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl) | Moderate | Low |
| 5-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl) | High | Moderate |
The presence of the fluorine atom in our compound enhances its biological activity compared to others lacking such substitutions.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 345.38 g/mol. Its structure features a triazole ring and an oxadiazole moiety, which are significant for its biological activity.
Anticancer Activity
Research has indicated that triazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds containing triazole scaffolds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Case Study:
A derivative similar to the compound was tested against various cancer cell lines (e.g., HCT116) and exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
Antimicrobial Properties
Triazole derivatives have also shown promise as antimicrobial agents. The incorporation of fluorine atoms in the structure can enhance the biological activity against various pathogens.
Case Study:
In a study focusing on the synthesis of triazole-containing hybrids, it was found that specific derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
Triazoles are widely used in agriculture as fungicides. The unique properties of triazole compounds allow them to inhibit fungal growth effectively.
Case Study:
Research has highlighted the effectiveness of triazole-based fungicides in controlling diseases in crops such as wheat and barley. These compounds work by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Material Science
The unique electronic properties of triazole compounds make them suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.
Data Table:
| Application | Material Type | Performance Metric |
|---|---|---|
| OLEDs | Triazole-based polymers | High luminescence efficiency |
| Solar Cells | Triazole derivatives as sensitizers | Improved energy conversion efficiency |
Pharmacological Significance
Triazoles are recognized for their role as pharmacophores in drug design due to their ability to form hydrogen bonds and interact with biological targets effectively.
Case Study:
A study on sulfamoylated triazoles demonstrated their potential as steroid sulfatase inhibitors, showcasing their versatility in drug development .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 3-fluoro-4-methylphenyl group in the target compound enhances stability and membrane permeability compared to non-fluorinated analogs .
- Methoxy vs. Methyl : Methoxy substituents (e.g., in ) increase polarity (logP = 3.57) but reduce metabolic stability compared to methyl groups .
- Halogen Effects : Chlorophenyl derivatives (e.g., ) show stronger antimicrobial activity than fluorophenyl analogs, likely due to enhanced hydrophobic interactions.
Crystallographic and Solubility Data
Table 2: Physical Properties
Structural Insights :
- The target compound’s partial planarity facilitates π-π stacking in biological targets, whereas non-planar analogs (e.g., ) rely on halogen bonding for activity .
- Lower solubility (logS = -3.79) compared to methoxy-substituted derivatives (logS = -3.50) underscores the trade-off between hydrophobicity and bioavailability .
Q & A
Q. What are the key synthetic pathways for preparing this compound?
The compound is synthesized via cyclocondensation of precursors such as substituted triazole-carbaldehydes and oxadiazole-forming reagents. Key steps include:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux in solvents like ethanol or acetonitrile .
- Optimization : Reaction temperatures (80–100°C), catalysts (e.g., sodium acetate), and inert atmospheres (N₂) are critical for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (6.5–8.0 ppm) and methyl/fluoro substituents. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-F) validate functional groups .
Q. What structural features influence its biological activity?
The triazole and oxadiazole heterocycles enable π-π stacking and hydrogen bonding with biological targets. Electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl) enhance metabolic stability, while the 4-methylphenyl group improves lipophilicity for membrane penetration .
Advanced Research Questions
Q. How can contradictions in NMR data be resolved during characterization?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies slow-exchange conformers (e.g., rotamers) by observing signal splitting at low temperatures .
- DFT calculations : Predicts chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
- Deuterated solvents : Reduce signal broadening in polar aprotic solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What computational methods are suitable for modeling its structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., kinases, enzymes) using crystal structures from the PDB .
- DFT studies : B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD simulations : GROMACS models solvation dynamics and protein-ligand stability over nanosecond timescales .
Q. How can synthesis yields be improved without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in triazole formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and increases yield by 15–20% .
Q. What strategies validate the crystal structure of this compound?
- Single-crystal X-ray diffraction : Data collected at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines anisotropic displacement parameters and resolves disorder .
- ORTEP visualization : WinGX generates thermal ellipsoid plots to assess bond lengths/angles (e.g., C–N = 1.32–1.38 Å) .
- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., H-bonding, C–H···π) .
Q. How can discrepancies in bioactivity assays (e.g., IC₅₀ values) be addressed?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) .
- Solubility optimization : DMSO concentration ≤0.1% to avoid cytotoxicity; employ co-solvents (PEG-400) for hydrophobic compounds .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
